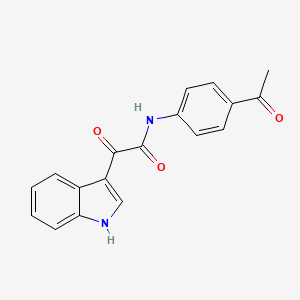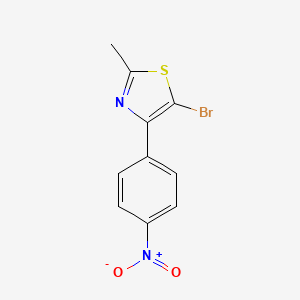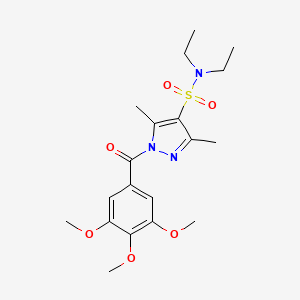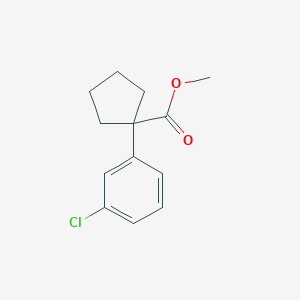
N-(4-acetylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide
Vue d'ensemble
Description
N-(4-acetylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide, also known as APIO, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. APIO belongs to the family of indole-based compounds, which have been reported to possess diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Applications De Recherche Scientifique
N-(4-acetylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide has been extensively investigated for its potential therapeutic applications. Several studies have reported that N-(4-acetylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide exhibits anti-inflammatory, anti-cancer, and anti-microbial activities. N-(4-acetylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, in lipopolysaccharide-stimulated macrophages. Moreover, N-(4-acetylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide has been reported to induce apoptosis in cancer cells, including breast cancer, lung cancer, and colon cancer cells. Additionally, N-(4-acetylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide has been shown to possess anti-microbial activity against various bacterial and fungal strains.
Mécanisme D'action
The mechanism of action of N-(4-acetylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is not fully understood. However, several studies have suggested that N-(4-acetylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide exerts its biological effects by modulating various signaling pathways. N-(4-acetylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide has been reported to activate the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in regulating cellular energy homeostasis. Moreover, N-(4-acetylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. Additionally, N-(4-acetylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide has been reported to activate the p38 MAPK pathway, which is involved in the regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide has been shown to possess diverse biochemical and physiological effects. N-(4-acetylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, mediators of inflammation. Moreover, N-(4-acetylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. Additionally, N-(4-acetylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide has been reported to induce cell cycle arrest and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(4-acetylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is its synthetic accessibility, which allows for the preparation of large quantities of the compound. Moreover, N-(4-acetylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide exhibits good solubility in common organic solvents, which facilitates its use in biochemical assays. However, one of the limitations of N-(4-acetylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is its relatively low potency compared to other indole-based compounds, which may limit its biological applications.
Orientations Futures
Several future directions can be envisioned for the research on N-(4-acetylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide. Firstly, further studies are needed to elucidate the mechanism of action of N-(4-acetylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide and its molecular targets. Secondly, the potential therapeutic applications of N-(4-acetylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide, particularly in the treatment of cancer and inflammatory diseases, need to be further explored. Thirdly, the development of more potent analogs of N-(4-acetylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide may enhance its biological activity and expand its potential applications. Finally, the investigation of the pharmacokinetics and toxicity of N-(4-acetylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide will be critical for its eventual translation into clinical use.
Conclusion:
In conclusion, N-(4-acetylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is a synthetic compound that exhibits diverse biological activities and has potential therapeutic applications. The synthesis of N-(4-acetylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is relatively simple and yields a pure compound that is suitable for biochemical assays. N-(4-acetylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide exerts its biological effects by modulating various signaling pathways and possesses diverse biochemical and physiological effects. Further research is needed to fully understand the mechanism of action of N-(4-acetylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide and its potential therapeutic applications.
Propriétés
IUPAC Name |
N-(4-acetylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c1-11(21)12-6-8-13(9-7-12)20-18(23)17(22)15-10-19-16-5-3-2-4-14(15)16/h2-10,19H,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPEICPKVRDQLBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C(=O)C2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(Diethylamino)sulfonyl]-3,5-dimethylpyrazolyl 3-nitrophenyl ketone](/img/structure/B3309734.png)


![3,5-dimethyl-1-[(2-nitrophenoxy)acetyl]-4-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole](/img/structure/B3309766.png)
![1-{[3,5-dimethyl-1-(2-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine](/img/structure/B3309774.png)
![4-({3,5-dimethyl-1-[(2-nitrophenoxy)acetyl]-1H-pyrazol-4-yl}sulfonyl)morpholine](/img/structure/B3309778.png)



![2-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethanol](/img/structure/B3309797.png)
![6-(1-Hydroxy-1,3-dihydro-benzo[c][1,2]oxaborol-5-yloxy)-nicotinonitrile](/img/structure/B3309814.png)
![6-(4-Chlorophenylsulfinyl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B3309816.png)
![2-(4-Bromo-phenyl)-6-methoxy-benzo[b]thiophene](/img/structure/B3309826.png)
![1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-2-(5-fluoro-6-methylpyridin-2-yl)ethane-1,2-dione](/img/structure/B3309830.png)